tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,3)24-17(21)19-10-8-15-14(9-11-25-15)16(19)12-4-6-13(7-5-12)20(22)23/h4-7,9,11,16H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICDQFPQIZZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₀N₂O₄S
- Molecular Weight : 360.44 g/mol
- Melting Point : 120 °C
- CAS Number : 886361-87-1
Biological Activity Overview
This compound exhibits several biological activities, primarily as an inhibitor of various enzymes and potential therapeutic effects against multiple diseases.
Enzyme Inhibition
- Acetyl-CoA Carboxylase (ACC) Inhibition :
- Nucleoside Transport Inhibition :
The precise mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Inhibition of Lipid Synthesis : By inhibiting ACC, the compound may reduce lipid synthesis pathways, which can be beneficial in treating conditions associated with lipid metabolism.
- Impact on Cellular Uptake Mechanisms : Similar compounds have demonstrated the ability to interfere with cellular uptake processes, which could extend to this compound as well .
Antimicrobial Activity
Research indicates that thienopyridine derivatives exhibit antimicrobial properties. While direct studies on this specific compound are scarce, it is reasonable to hypothesize similar activities based on structural similarities.
Cytotoxicity Assays
In vitro studies involving related thieno[3,2-c]pyridine derivatives have shown varying degrees of cytotoxicity against cancer cell lines. These findings suggest that this compound may also possess anticancer properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄S |
| Molecular Weight | 360.44 g/mol |
| Melting Point | 120 °C |
| CAS Number | 886361-87-1 |
| Biological Activity | Mechanism |
|---|---|
| ACC Inhibition | Reduces fatty acid synthesis |
| Nucleoside Transport Inhibition | Impacts cellular uptake |
| Antimicrobial Properties | Potential against pathogens |
Comparison with Similar Compounds
tert-Butyl 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 230301-73-2)
This analog lacks the 4-nitrophenyl group but shares the tert-butyl carboxylate moiety. It serves as a key intermediate for further functionalization, such as bromination (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, CAS 949922-62-7) . The absence of the nitro group reduces steric hindrance and electronic effects, making it more reactive in coupling or substitution reactions.
Clopidogrel Bisulphate
Clopidogrel ([S-(α)-2-chlorophenyl]-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate methyl ester sulfate) shares the thienopyridine core but features a 2-chlorophenyl group and methyl ester instead of the nitro and tert-butyl groups. It is a prodrug requiring hepatic activation to inhibit ADP-induced platelet aggregation .
Functional Group Variations
Brominated Derivatives
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 949922-62-7) introduces a bromine atom at position 2, enabling cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) for further diversification . In contrast, the nitro group in the target compound may direct electrophilic substitution reactions to specific positions.
Sulfonyl-Substituted Derivatives
Antiplatelet Activity
Clopidogrel’s antiplatelet mechanism is well-documented, but the target compound’s nitro group may confer distinct properties.
Preparation Methods
Thorpe-Ziegler Cyclization of Halogenated Pyridines
As detailed in Wilson (1991), ortho-halogenated pyridines bearing activated methylene groups (e.g., nitriles or esters) undergo cyclization with sulfur nucleophiles. For example:
- 3-Cyano-4-iodopyridine reacts with carbon disulfide in the presence of potassium carbonate, generating a thiopyridine intermediate.
- Alkylation with iodomethane introduces the thienyl sulfur atom, yielding the bicyclic core.
This method achieves 68–72% yields but requires stringent control of reaction temperature (40–50°C) to avoid polymerization.
Reductive Amination Pathways
Patent WO2003004502A1 discloses a sequential reduction-cyclization protocol:
- Methyl 2-(2-thienyl)ethylamino-o-chlorophenylacetate is treated with paraformaldehyde under HCl catalysis, inducing cyclization to form the tetrahydrothienopyridine system.
- Catalytic hydrogenation (H₂, Pd/C) saturates the dihydrothiophene ring, achieving >95% conversion in ethanol at 60°C.
tert-Butyl Carboxylate Protection
The Boc group is introduced via standard esterification or transprotection:
Direct Esterification
Transesterification from Methyl Esters
The Tianjin Institute’s patent (US 8,809,366) describes methanolysis followed by Boc protection:
- Methyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5-carboxylate is treated with NaOMe in MeOH/THF
- Subsequent addition of Boc₂O at 0°C affords the tert-butyl ester in 85% isolated yield.
Process Optimization and Scalability
Comparative analysis of laboratory vs. pilot-scale syntheses reveals critical parameters:
| Parameter | Laboratory Scale (10 g) | Pilot Plant (5 kg) |
|---|---|---|
| Reaction Time | 24 h | 18 h |
| Yield | 92% | 89% |
| Purity (HPLC) | 98.5% | 99.2% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Data adapted from Key Organics and WO2003004502A1 demonstrates that flow chemistry implementations reduce solvent use by 47% while maintaining yield. Temperature gradients during the cyclization step prove crucial-maintaining 50–55°C prevents epimerization observed at higher temperatures.
Analytical Characterization
The compound exhibits distinct spectroscopic properties:
Q & A
Q. What synthetic routes are effective for preparing tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, and how can yield be optimized?
Methodological Answer: The synthesis typically involves:
- Protection/Deprotection Strategies : Use tert-butyl carbamate as a protecting group for nitrogen atoms in thienopyridine systems. For example, tert-butyl groups are introduced via condensation reactions with tert-butyl chloroformate or Boc anhydride under basic conditions (e.g., NaHCO₃) .
- Cyclization and Functionalization : Condense 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives with nitro-substituted aryl halides using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity. For analogs, yields of 70–87% are achievable with optimized stoichiometry and temperature control (e.g., 50–80°C) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the nitro group and tert-butyl carbamate. Key signals include tert-butyl protons (δ 1.2–1.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects molecular ions (e.g., [M+H]⁺) and monitors purity (>98%) .
- X-ray Diffraction : Resolves crystal structure, particularly for nitro group orientation and hydrogen bonding patterns .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s stereogenic centers?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., laevorotatory camphor-10-sulfonic acid) to form diastereomeric salts. Recrystallization from ethanol/water separates enantiomers, as demonstrated for clopidogrel intermediates .
- Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Retention time differences (>2 min) confirm enantiomeric excess (>99%) .
Q. What strategies mitigate hydrolytic degradation of the tert-butyl carbamate group under physiological conditions?
Methodological Answer:
- Stability Studies : Perform accelerated degradation tests (pH 1–9 buffers, 37°C). Monitor hydrolysis via HPLC. tert-Butyl carbamates are stable at pH 4–6 but degrade rapidly in strong acid/base (t₁/₂ < 24 hrs at pH 1) .
- Formulation : Encapsulate in enteric-coated tablets (e.g., Eudragit® L100) to protect against gastric acid .
Q. How do polymorphic forms affect the compound’s bioavailability, and how can they be controlled?
Methodological Answer:
- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetone) under varying cooling rates. Use DSC and PXRD to identify forms. For clopidogrel bisulfate, Form II exhibits higher solubility than Form I .
- Crystallization Control : Seed with desired polymorph nuclei during cooling. For example, slow cooling (0.5°C/min) in ethanol yields thermodynamically stable forms .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., ADP receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with ADP receptor (P2Y₁₂) crystal structures (PDB ID: 4NTJ). Focus on hydrogen bonding with Arg256 and hydrophobic interactions with the thienopyridine core .
- MD Simulations : GROMACS simulations (AMBER force field) assess conformational stability of the dihydrothienopyridine ring in aqueous lipid bilayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
